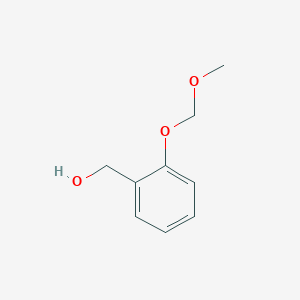

2-Methoxymethoxybenzyl alcohol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H12O3 |

|---|---|

Poids moléculaire |

168.19 g/mol |

Nom IUPAC |

[2-(methoxymethoxy)phenyl]methanol |

InChI |

InChI=1S/C9H12O3/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-5,10H,6-7H2,1H3 |

Clé InChI |

SGNFJKVRXWNJGY-UHFFFAOYSA-N |

SMILES canonique |

COCOC1=CC=CC=C1CO |

Origine du produit |

United States |

Synthetic Methodologies for 2 Methoxymethoxybenzyl Alcohol and Its Precursors

Direct Synthesis Approaches to Benzylic Alcohols

The direct synthesis of benzylic alcohols, such as 2-Methoxymethoxybenzyl alcohol, is predominantly achieved through two major routes: the addition of carbon nucleophiles to the carbonyl group of an aldehyde or the reduction of the aldehyde functionality.

Nucleophilic Addition of Organometallic Reagents to Aromatic Aldehydes and Ketones

Organometallic reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Their utility stems from the polarized metal-carbon bond, which renders the carbon atom nucleophilic and capable of attacking electrophilic centers, such as the carbonyl carbon of an aldehyde. libretexts.org This reaction class provides a direct method for synthesizing more complex secondary or tertiary alcohols from simpler aldehyde or ketone precursors. youtube.com

Grignard reagents, with the general formula RMgX, are highly effective for the synthesis of alcohols from carbonyl compounds. chemguide.co.uklibretexts.org The reaction involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.comyoutube.com For the synthesis of a substituted benzyl (B1604629) alcohol like this compound, the corresponding aldehyde, 2-methoxymethoxybenzaldehyde, would be treated with an appropriate Grignard reagent. The initial addition forms a magnesium alkoxide intermediate, which is subsequently hydrolyzed upon acidic workup to yield the final alcohol product. chemguide.co.uklibretexts.org The reaction must be conducted under anhydrous conditions, as Grignard reagents react readily with water. chemguide.co.uk

The choice of the Grignard reagent determines the nature of the substituent added to the carbonyl carbon. For instance, reacting 2-methoxymethoxybenzaldehyde with methylmagnesium bromide would yield 1-(2-(methoxymethoxy)phenyl)ethanol. To synthesize the parent this compound itself via this pathway, the Grignard reagent would conceptually need to deliver a hydride, which is not the typical application of these reagents; reduction methods are used for this transformation instead.

Table 1: Grignard Reagent Addition to Aromatic Aldehydes

| Aldehyde Precursor | Grignard Reagent | Intermediate | Final Product Class |

|---|---|---|---|

| 2-Methoxymethoxybenzaldehyde | R-MgX | Magnesium Alkoxide | Secondary or Tertiary Alcohol |

| Benzaldehyde | CH₃MgBr | Magnesium Alkoxide | Secondary Alcohol |

Similar to Grignard reagents, organolithium reagents (RLi) are potent nucleophiles and strong bases used extensively in organic synthesis. wikipedia.orgsigmaaldrich.com They readily add to aldehydes and ketones to produce alcohols after an acidic workup. masterorganicchemistry.com The addition of an organolithium reagent to an aldehyde results in the formation of a secondary alcohol, while addition to a ketone yields a tertiary alcohol. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organolithium compound on the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This process, known as carbolithiation, is a highly effective method for creating new carbon-carbon bonds. wikipedia.org For a precursor like 2-methoxymethoxybenzaldehyde, treatment with an organolithium reagent such as n-butyllithium would lead to the formation of a more complex secondary alcohol. These reactions are also highly sensitive to moisture and require anhydrous conditions. libretexts.org

Table 2: Organolithium Reagent Addition to Carbonyls

| Carbonyl Precursor | Organolithium Reagent | Product after Workup | Product Class |

|---|---|---|---|

| 2-Methoxymethoxybenzaldehyde | n-Butyllithium | 1-(2-(Methoxymethoxy)phenyl)pentan-1-ol | Secondary Alcohol |

| Formaldehyde (B43269) | R-Li | Primary Alcohol | Primary Alcohol |

Reduction Strategies for Carbonyl Precursors

The most direct route to this compound from its precursor, 2-methoxymethoxybenzaldehyde, is through the reduction of the aldehyde group. This can be accomplished using various methods, including catalytic hydrogenation and hydride-based reducing agents.

Catalytic hydrogenation is an environmentally friendly method for the reduction of carbonyl compounds to alcohols. nih.gov This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Catalysts based on noble metals like platinum, palladium, and ruthenium, as well as non-precious metals like nickel, are commonly employed. researchgate.netscirp.org

For the reduction of aromatic aldehydes, such as 2-methoxymethoxybenzaldehyde, the carbonyl group can be selectively hydrogenated to a hydroxyl group without affecting the aromatic ring under controlled conditions. scirp.org For example, studies on the hydrogenation of 2-methoxybenzaldehyde (B41997) using a Ru/CMK-3 catalyst showed a nearly complete conversion to the corresponding alcohol within 30 minutes. researchgate.net Nickel-containing mesoporous silica catalysts have also been shown to be active in the hydrogenation of benzaldehyde, yielding benzyl alcohol with high selectivity. scirp.org The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, solvent, temperature, and pressure. researchgate.net

Table 3: Catalytic Hydrogenation of Benzaldehyde Derivatives

| Substrate | Catalyst | Conditions | Product | Conversion/Selectivity |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Ru/CMK-3 | H₂, 30 min | 2-Methoxybenzyl alcohol | Nearly complete conversion researchgate.net |

| Benzaldehyde | Ni-HMS (Si/Ni=50) | H₂, 393 K | Benzyl alcohol | ~90% selectivity scirp.org |

Complex metal hydrides are among the most common and versatile reagents for the reduction of aldehydes and ketones.

Sodium Borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. ugm.ac.idyoutube.commasterorganicchemistry.com It is known for its ease of handling and compatibility with protic solvents like methanol and ethanol. ugm.ac.idchemicalbook.com The general procedure involves dissolving the aldehyde in a suitable solvent, such as methanol, and adding sodium borohydride. The reaction is typically rapid at room temperature. chemicalbook.com After the reaction is complete, a workup procedure is performed to neutralize any excess reagent and isolate the alcohol product. youtube.com This method is highly applicable for the conversion of 2-methoxymethoxybenzaldehyde to this compound.

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent than sodium borohydride. masterorganicchemistry.combyjus.com It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, and amides. masterorganicchemistry.comic.ac.ukyoutube.com Due to its high reactivity, especially with water and other protic solvents, LiAlH₄ reductions must be carried out in anhydrous, nonprotic solvents like diethyl ether or tetrahydrofuran (THF). byjus.com A direct synthesis of 4-methoxymethoxybenzyl alcohol from methyl 4-methoxymethoxy benzoate using LiAlH₄ in THF has been reported, demonstrating the reagent's effectiveness for this type of transformation. rsc.org The reaction involves the addition of the substrate to a suspension of LiAlH₄, followed by a careful quenching procedure to decompose the excess hydride and hydrolyze the resulting aluminum alkoxide complex to yield the desired alcohol. rsc.org

Table 4: Hydride Reduction of Carbonyl Compounds

| Reagent | Substrate | Solvent | Product | Key Features |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | Primary/Secondary Alcohols | Mild, selective, easy to handle youtube.comchemicalbook.com |

Synthesis of this compound via Protecting Group Installation

A principal strategy for synthesizing this compound involves the protection of the hydroxyl group of a suitable precursor. This method is crucial for preventing the hydroxyl group from participating in undesired reactions during subsequent synthetic steps.

Formation of the Methoxymethoxy Ether from 2-Hydroxybenzyl Alcohol

The most direct route involves the protection of the phenolic hydroxyl group of 2-Hydroxybenzyl alcohol. This transformation is achieved by converting the alcohol into a methoxymethyl (MOM) ether.

Historically, the protection of alcohols and phenols as MOM ethers is accomplished using chloromethyl methyl ether (MOM-Cl). masterorganicchemistry.com This method is effective but requires careful handling due to the carcinogenic nature of MOM-Cl. masterorganicchemistry.comorganicchemistrytutor.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane. total-synthesis.comwikipedia.orgadichemistry.com Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the alcohol, forming an alkoxide, which then reacts with MOM-Cl. total-synthesis.comadichemistry.com

Table 1: Traditional MOM-Cl Protection of 2-Hydroxybenzyl Alcohol

| Reagents | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 2-Hydroxybenzyl alcohol, MOM-Cl | DIPEA | Dichloromethane | Room Temp | Base neutralizes the HCl byproduct. |

Concerns over the toxicity of MOM-Cl have spurred the development of safer and more environmentally friendly alternatives. masterorganicchemistry.com One common substitute is dimethoxymethane (B151124) (methylal), which can be used in the presence of a Lewis acid or a strong protic acid catalyst. adichemistry.comgoogle.com Another approach is the use of methoxymethyl acetate (B1210297) with a Lewis acid catalyst like zinc chloride. These methods avoid the use of the hazardous MOM-Cl reagent. Furthermore, solid acid catalysts, such as silica-supported sodium hydrogen sulfate or heteropolyacids like the Wells-Dawson catalyst, offer greener options by being easily recoverable and reusable, simplifying the workup process. nih.govorganic-chemistry.org

Table 2: Alternative and Green Methods for MOM Protection

| Reagent | Catalyst | Solvent | Temperature | Advantages |

|---|---|---|---|---|

| Dimethoxymethane | p-Toluenesulfonic acid | Dichloromethane | Reflux | Avoids carcinogenic MOM-Cl. google.com |

| Dimethoxymethane | P₂O₅ | Chloroform | 25 °C | Mild conditions. adichemistry.com |

| Methoxymethyl Acetate | Zinc Chloride | Dichloromethane | Room Temp | Inexpensive and mild. |

Derivatization from Halogenated Aromatic Precursors

An alternative synthetic pathway begins with a halogenated aromatic compound, specifically a benzylic halide, which is then converted to the target alcohol through a nucleophilic substitution reaction.

This method involves starting with a precursor such as 2-(methoxymethoxy)benzyl chloride or bromide. The benzylic halide is then reacted with a nucleophile, typically hydroxide or water, to displace the halide and form the benzyl alcohol.

Benzylic halides are particularly reactive towards nucleophilic substitution. The specific mechanism, either S\N1 (substitution nucleophilic unimolecular) or S\N2 (substitution nucleophilic bimolecular), is influenced by the structure of the halide, the nature of the nucleophile, and the solvent. libretexts.org

S\N2 Mechanism : Primary benzylic halides, such as 2-(methoxymethoxy)benzyl chloride, typically favor the S\N2 pathway, especially with strong nucleophiles. glasp.co This is a single-step concerted reaction where the nucleophile attacks the carbon atom at the same time the leaving group departs. libretexts.orgbyjus.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. byjus.com

S\N1 Mechanism : While less common for primary benzylic halides, an S\N1 mechanism can occur, particularly with weak nucleophiles or in polar protic solvents that can stabilize the intermediate carbocation. libretexts.orgyoutube.com This two-step process involves the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. byjus.comspcmc.ac.in The stability of the benzylic carbocation makes benzylic halides highly reactive in S\N1 reactions. byjus.com

For the synthesis of this compound from its corresponding primary benzylic halide, the S\N2 mechanism is generally expected to be the predominant pathway when using a strong nucleophile like hydroxide. youtube.com

Mechanistic Investigations of 2 Methoxymethoxybenzyl Alcohol Transformations

Reactivity in Nucleophilic Substitution Pathways

The hydroxyl group (-OH) of an alcohol is a strong base and therefore a poor leaving group in nucleophilic substitution reactions. To facilitate these reactions, the hydroxyl group of 2-methoxymethoxybenzyl alcohol must first be converted into a group that is a weaker base and thus more easily displaced by a nucleophile.

Interconversion of the Hydroxyl Group into Enhanced Leaving Groups

To enhance the reactivity of this compound towards nucleophilic attack, the hydroxyl group is typically converted into a sulfonate ester or a halide. These modifications create a good leaving group, thereby facilitating subsequent substitution reactions.

The conversion of alcohols to sulfonate esters, such as tosylates (p-toluenesulfonates) and triflates (trifluoromethanesulfonates), is a common strategy to create an excellent leaving group. The reaction of this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl) in the presence of a base like pyridine (B92270) or triethylamine yields the corresponding sulfonate ester.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. A base is used to neutralize the hydrochloric acid byproduct. rsc.org The resulting sulfonate group is a very stable anion and an excellent leaving group due to the resonance stabilization of the negative charge across the sulfonyl group.

It is noteworthy that the reaction of substituted benzyl (B1604629) alcohols with tosyl chloride does not always yield the expected tosylate. In some cases, particularly with electron-withdrawing groups on the benzene (B151609) ring, the corresponding benzyl chloride may be formed instead. researchgate.netnih.gov Conversely, benzyl alcohols with electron-donating groups, such as the methoxy (B1213986) group in the MOM ether of the target molecule, may also lead to chloride formation under certain conditions. nih.gov

Table 1: General Conditions for Tosylation of Alcohols

| Reagent | Base | Solvent | Temperature | Product |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temp. | Alkyl Tosylate |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Pyridine | Dichloromethane (DCM) | -78 °C to 0 °C | Alkyl Triflate |

This table represents typical conditions for the tosylation and triflation of alcohols and may be applicable to this compound.

This compound, being a primary benzylic alcohol, can be converted to the corresponding benzyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PBr₃, PCl₃). These reactions typically proceed via an S_N2 mechanism. chemistrysteps.combyjus.com

When using thionyl chloride, the alcohol's oxygen atom attacks the sulfur atom, displacing a chloride ion. In the presence of a base like pyridine, the intermediate is deprotonated. The chloride ion then acts as a nucleophile, attacking the benzylic carbon from the backside and displacing the chlorosulfite group, which decomposes to sulfur dioxide and another chloride ion. chemistrysteps.commasterorganicchemistry.com The use of pyridine ensures an S_N2 pathway with inversion of configuration if the carbon were chiral. masterorganicchemistry.com Without pyridine, the reaction can proceed with retention of configuration through an S_Ni (internal nucleophilic substitution) mechanism. masterorganicchemistry.com

Phosphorus tribromide (PBr₃) operates similarly. The alcohol oxygen attacks the electrophilic phosphorus atom, displacing a bromide ion. The resulting intermediate is a good leaving group. The bromide ion then performs an S_N2 attack on the benzylic carbon, yielding the alkyl bromide. byjus.comyoutube.com This method is effective for primary and secondary alcohols and avoids the carbocation rearrangements that can occur under acidic conditions. byjus.com

Table 2: Common Reagents for Halogenation of Primary Alcohols

| Reagent | Product | Typical Mechanism | Key Features |

| Thionyl chloride (SOCl₂) | Alkyl chloride | S_N2 (with pyridine) | Gaseous byproducts (SO₂, HCl) drive the reaction to completion. |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | S_N2 | Avoids carbocation rearrangements. |

| Phosphorus trichloride (PCl₃) | Alkyl chloride | S_N2 | Similar to PBr₃. |

This table outlines common conditions for the halogenation of primary alcohols like this compound.

The reaction of this compound with hydrogen halides (HCl, HBr, HI) can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. masterorganicchemistry.com

The first step in either mechanism is the protonation of the hydroxyl group by the strong acid to form a good leaving group, water. libretexts.org

S_N2 Pathway : For primary alcohols, the reaction typically follows an S_N2 pathway, where the halide ion directly displaces the protonated hydroxyl group (water). masterorganicchemistry.com This is a concerted, one-step process.

S_N1 Pathway : Benzyl alcohols are prone to reacting via an S_N1 mechanism because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org After the departure of water, the planar carbocation is formed, which is then attacked by the halide nucleophile. The presence of the ortho-methoxymethoxy group, which is electron-donating, would further stabilize the benzylic carbocation, making the S_N1 pathway plausible for this compound. libretexts.org The choice of a polar protic solvent would also favor the S_N1 mechanism. reddit.com

In practice, a mixture of both mechanisms may occur, and the specific conditions (acid concentration, temperature, solvent) will influence the predominant pathway. acgpubs.org

Dehydroxylative Substitution Reactions

Dehydroxylative substitutions offer a direct conversion of the alcohol to the corresponding halide without the isolation of an intermediate sulfonate ester.

The Appel reaction provides a mild method for converting alcohols into alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄, CBr₄). wikipedia.orgnrochemistry.com This reaction is particularly suitable for primary and secondary alcohols and proceeds via an S_N2 mechanism. nrochemistry.com

The mechanism begins with the reaction of triphenylphosphine with the carbon tetrahalide to form a phosphonium salt. The alcohol is then deprotonated by the trichloromethanide anion (in the case of CCl₄), and the resulting alkoxide attacks the phosphorus atom. This forms an oxyphosphonium intermediate, which has an excellent leaving group. Finally, the halide ion displaces the triphenylphosphine oxide in an S_N2 fashion to yield the alkyl halide. nrochemistry.comorganic-chemistry.org

The driving force for the reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide. wikipedia.org Various halogen sources can be used, allowing for the synthesis of alkyl chlorides, bromides, and iodides. wikipedia.org

Table 3: Typical Appel Reaction Conditions for Primary Alcohols

| Halogen Source | Phosphorus Reagent | Solvent | Temperature | Product |

| Carbon tetrachloride (CCl₄) | Triphenylphosphine (PPh₃) | Acetonitrile (MeCN) or Dichloromethane (DCM) | Room temp. to reflux | Alkyl chloride |

| Carbon tetrabromide (CBr₄) | Triphenylphosphine (PPh₃) | Dichloromethane (DCM) | 0 °C to room temp. | Alkyl bromide |

| Iodine (I₂) | Triphenylphosphine (PPh₃) | Dichloromethane (DCM) | 0 °C to room temp. | Alkyl iodide |

This table presents common conditions for the Appel reaction on primary alcohols, which would be applicable to this compound. researchgate.net

Mitsunobu Reaction Analogues

The Mitsunobu reaction is a versatile method in organic synthesis for the conversion of a primary or secondary alcohol into a variety of other functional groups, such as esters, ethers, and azides. wikipedia.orgmissouri.eduorganic-chemistry.org The reaction typically involves the use of triphenylphosphine (PPh3) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org For a primary alcohol like this compound, the reaction proceeds via an SN2 mechanism, resulting in the substitution of the hydroxyl group. missouri.edu

The general mechanism commences with the nucleophilic attack of triphenylphosphine on the azodicarboxylate, which generates a betaine intermediate. wikipedia.org This intermediate then deprotonates the nucleophile (e.g., a carboxylic acid) to form an ion pair. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which serves as an excellent leaving group. The subsequent nucleophilic attack by the deprotonated nucleophile results in the desired product with inversion of configuration at the carbon center, although for a primary alcohol like this compound, there is no stereocenter to invert. missouri.edu

Several analogues and modifications of the classical Mitsunobu reaction have been developed to simplify product purification and to expand the scope of suitable nucleophiles. organic-chemistry.org These analogues often involve the use of alternative phosphines or azodicarboxylates. organic-chemistry.org For instance, polymer-supported triphenylphosphine can be used to facilitate the removal of the phosphine oxide byproduct through simple filtration. Additionally, reagents such as 4-(diphenylphosphino)benzoic acid have been developed as separation-friendly bifunctional reagents that act as both a reductant and a pronucleophile. missouri.edu Other variations include the use of easily prepared azopyridines as potent and recyclable reagents for esterification reactions. missouri.eduorganic-chemistry.org

In the context of this compound, a Mitsunobu reaction could be employed to introduce a variety of functional groups in a single, mild step. For example, reaction with a carboxylic acid would yield the corresponding ester, while reaction with a hydrazoic acid would produce an azide, which can be further reduced to an amine. Given the presence of the acid-sensitive methoxymethyl (MOM) ether, the mild and generally neutral conditions of the Mitsunobu reaction are advantageous.

Oxidation and Reduction Chemistry

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a molecule like this compound, which contains an acid-labile MOM protecting group, the choice of a mild and selective oxidant is crucial to avoid cleavage of the ether linkage.

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like iodosobenzene diacetate (IBD) provides a highly selective and efficient method for the oxidation of primary alcohols to aldehydes. orgsyn.org This methodology is characterized by its high chemoselectivity, allowing for the oxidation of primary alcohols in the presence of secondary alcohols and other oxidizable functional groups. orgsyn.org A significant advantage of this protocol is that it avoids over-oxidation to the corresponding carboxylic acid. orgsyn.org

The reaction is typically carried out under mild conditions, often at room temperature, in a solvent such as dichloromethane. tcichemicals.com The mechanism involves the oxidation of TEMPO by IBD to form the active oxidant, the N-oxoammonium ion. This species then oxidizes the alcohol to the aldehyde, during which it is reduced to the hydroxylamine. The hydroxylamine is then re-oxidized by IBD, completing the catalytic cycle.

The application of this method to benzyl alcohol derivatives has been well-documented, consistently yielding the corresponding benzaldehydes in high yields. tcichemicals.com The reaction conditions are generally mild enough to be compatible with a wide range of functional groups, including the MOM ether present in this compound.

Table 1: Representative Conditions for TEMPO/IBD Mediated Oxidation of a Benzyl Alcohol Derivative

| Reagent/Parameter | Quantity/Condition |

| Substrate | 1.0 mmol |

| TEMPO | 0.1 mmol |

| Iodosobenzene Diacetate | 1.1 mmol |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >90% |

This table presents typical conditions for the oxidation of a primary benzyl alcohol and is for illustrative purposes.

Electrochemical methods offer a green and sustainable alternative to chemical oxidants for the oxidation of alcohols. The electrochemical oxidation of benzyl alcohol and its derivatives has been a subject of interest as an alternative to the oxygen evolution reaction in processes like hydrogen production. researchgate.net The oxidation of benzyl alcohol can be achieved on various electrode materials, such as platinum, with the oxidation peak potential being a key parameter. jlu.edu.cn

A proposed mechanism for the electrochemical oxidation of benzyl alcohol involves an initial anodic oxidation of the alcohol, followed by deprotonation, a single electron oxidation, and another deprotonation to yield the corresponding benzaldehyde. researchgate.net For substituted benzyl alcohols, the electronic nature of the substituents can influence the rate of oxidation. researchgate.net

Polymers containing TEMPO moieties have also been utilized as effective catalysts for the electrochemical oxidation of alcohols. qub.ac.uk In such systems, an electrode serves as the terminal oxidant to regenerate the active N-oxoammonium form of the TEMPO catalyst, thus avoiding the use of stoichiometric chemical oxidants. qub.ac.uk This approach combines the selectivity of TEMPO-mediated oxidation with the environmental benefits of electrochemistry.

The methoxymethyl (MOM) ether in this compound is a common protecting group for alcohols. Its removal, or cleavage, is a critical step in many synthetic sequences. The MOM group can be cleaved under acidic conditions. wikipedia.org For instance, treatment with a range of Lewis and Brønsted acids can effectively deprotect the alcohol. wikipedia.org

More recently, methods for the cleavage of MOM ethers under milder conditions have been developed. For example, bismuth trichloride (BiCl3) has been shown to be an effective reagent for the deprotection of MOM ethers of both alkyl and benzyl alcohols. rsc.org Theoretical studies suggest that water plays a key role in facilitating the cleavage of the MOM group in these reactions. rsc.org

Reductive cleavage methods for ethers are also available, although they are more commonly applied to benzyl ethers. For acetals like the MOM ether, acidic hydrolysis is the more standard approach. However, some reductive methods that cleave C-O bonds could potentially be applied. For example, reagents like diisobutylaluminium hydride (DIBAL-H) are known to reduce esters and lactones to alcohols and can sometimes effect the cleavage of acetals.

Selective Oxidation of the Primary Alcohol Functionality

Elimination Reactions and Rearrangements

Elimination reactions of alcohols, also known as dehydration, typically require strong acid catalysis to protonate the hydroxyl group, converting it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com For primary alcohols like this compound, the elimination would likely proceed through an E2 mechanism, as the formation of a primary carbocation for an E1 pathway is highly unfavorable. masterorganicchemistry.com This would involve the concerted removal of a proton from the beta-carbon and the departure of the water molecule. However, for this compound, there are no hydrogen atoms on a beta-carbon relative to the benzylic alcohol, making a standard beta-elimination to form an alkene impossible.

Alternatively, under forcing acidic conditions, the formation of a symmetrical ether through an SN2 reaction between two molecules of the alcohol could potentially compete with other pathways. masterorganicchemistry.com

Carbocation rearrangements are a common feature of alcohol reactions that proceed through an E1 or SN1 mechanism, particularly with secondary and tertiary alcohols. masterorganicchemistry.com Since this compound is a primary alcohol, the formation of a carbocation intermediate is disfavored. If a primary benzylic carbocation were to form under harsh conditions, it is already relatively stable due to resonance with the aromatic ring, and thus, rearrangements are generally not expected. The Pinacol rearrangement is a specific type of rearrangement involving vicinal diols, which is not applicable to this compound. youtube.com

Acid-Catalyzed Dehydration to Alkenes (E1 and E2 Mechanisms)

The acid-catalyzed dehydration of alcohols is a classic organic transformation that proceeds through either a unimolecular (E1) or bimolecular (E2) elimination pathway to generate alkenes. The operative mechanism is largely dictated by the structure of the alcohol substrate.

For this compound, being a benzylic alcohol, the dehydration is expected to proceed readily, primarily through an E1 mechanism . This preference is attributed to the stability of the carbocation intermediate that is formed upon the loss of a water molecule.

The general steps of the E1 mechanism for the dehydration of this compound are as follows:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₃O⁺), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Formation of a carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a benzylic carbocation. This is the rate-determining step of the E1 reaction. The resulting 2-methoxymethoxybenzyl carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene ring.

Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

While the E1 pathway is favored, the possibility of an E2 mechanism cannot be entirely dismissed, particularly under specific reaction conditions such as the use of a strong, non-nucleophilic base and a solvent that disfavors carbocation formation. In an E2 mechanism, the abstraction of a proton by a base and the departure of the leaving group occur in a single, concerted step. However, for a benzylic system like this compound, the stability of the benzylic carbocation makes the E1 pathway the more probable route.

The table below summarizes the key mechanistic differences between the E1 and E2 pathways for alcohol dehydration.

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Alcohol] | Rate = k[Alcohol][Base] |

| Intermediate | Carbocation | None (concerted) |

| Substrate | Favored for 3°, 2°, and benzylic alcohols | Possible for 1°, 2°, and 3° alcohols |

| Base | Weak base is sufficient | Strong base is required |

| Stereochemistry | Non-stereospecific | Stereospecific (anti-periplanar) |

| Rearrangements | Possible | Not possible |

Carbocation Rearrangements in Benzylic Systems

A key characteristic of reactions proceeding through carbocation intermediates, such as the E1 dehydration, is the potential for rearrangements to form a more stable carbocation. Benzylic carbocations, like the one formed from this compound, are already relatively stable due to resonance. However, the substitution pattern on the aromatic ring and the nature of the substituents can influence the possibility of further stabilization through rearrangements.

In the specific case of the 2-methoxymethoxybenzyl carbocation, the primary resonance contributors place the positive charge on the benzylic carbon and at the ortho and para positions of the benzene ring. The methoxymethyl (MOM) group at the ortho position is an electron-donating group through induction and can also participate in resonance, further stabilizing the carbocation.

While significant skeletal rearrangements are less common in simple benzylic systems compared to aliphatic ones, the possibility of hydride or alkyl shifts should be considered if a more stable carbocation can be formed. For the 2-methoxymethoxybenzyl cation, a 1,2-hydride shift from the benzylic carbon to an adjacent ring carbon is unlikely as it would disrupt the aromaticity and lead to a less stable vinyl cation. Similarly, shifts of the methoxymethyl group are not typically observed under these conditions.

However, it is crucial to consider the stability of the methoxymethyl ether itself under acidic conditions. The MOM group is known to be an acid-labile protecting group. Therefore, under the acidic conditions required for dehydration, cleavage of the MOM ether could occur, leading to the formation of a different carbocation and potentially a different set of dehydration or rearrangement products. This highlights the importance of carefully controlling the reaction conditions when dealing with substrates containing acid-sensitive functional groups.

The table below outlines the relative stability of various types of carbocations.

| Carbocation Type | Relative Stability | Reason for Stability |

| Tertiary Alkyl | More Stable | Inductive effect and hyperconjugation |

| Secondary Alkyl | ↓ | Inductive effect and hyperconjugation |

| Primary Alkyl | ↓ | Inductive effect and hyperconjugation |

| Methyl | Least Stable | |

| Benzylic | Very Stable | Resonance delocalization |

| Allylic | Very Stable | Resonance delocalization |

Acid-Catalyzed Formaldehyde (B43269) Addition and Acetal (B89532)/Hemiacetal Formation

Alcohols can react with aldehydes and ketones in the presence of an acid catalyst to form hemiacetals and acetals. This reaction is a nucleophilic addition to the carbonyl group. For this compound reacting with formaldehyde, the process would involve the following mechanistic steps:

Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic attack by the alcohol: The oxygen atom of the hydroxyl group of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated formaldehyde.

Deprotonation to form the hemiacetal: A base (e.g., water or another molecule of the alcohol) removes the proton from the newly formed oxonium ion, yielding a hemiacetal .

The hemiacetal can then react further with a second molecule of this compound to form an acetal :

Protonation of the hemiacetal hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Formation of an oxonium ion: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

Nucleophilic attack by a second alcohol molecule: A second molecule of this compound attacks the electrophilic carbon of the oxonium ion.

Deprotonation to form the acetal: A base removes the proton from the newly added alcohol moiety, yielding the final acetal product and regenerating the acid catalyst.

The formation of both hemiacetals and acetals is a reversible process. The equilibrium can be shifted towards the product by removing the water that is formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. Conversely, in the presence of excess water and an acid catalyst, acetals can be hydrolyzed back to the original alcohol and aldehyde.

The table below summarizes the key intermediates and products in the reaction of an alcohol with formaldehyde.

| Reactant | Intermediate | Product |

| Alcohol + Formaldehyde (1 equivalent) | Oxonium Ion | Hemiacetal |

| Hemiacetal + Alcohol (1 equivalent) | Oxonium Ion | Acetal |

2 Methoxymethoxybenzyl Alcohol As a Crucial Protecting Group and Synthetic Intermediate

Principles of Hydroxyl Protecting Group Utility in Multistep Synthesis

The successful synthesis of complex organic molecules, which often possess multiple functional groups, necessitates a high degree of control over chemical reactivity. Protecting groups are temporarily introduced into a molecule to mask a specific functional group from unwanted reactions during a synthetic sequence. organicchemistrytutor.comadichemistry.com This temporary inactivation allows for chemical transformations to be carried out selectively at other positions within the molecule. fiveable.me

Rationale for Protecting Group Application in Complex Organic Synthesis

The primary rationale for employing protecting groups in complex organic synthesis is to prevent undesirable side reactions. adichemistry.com Many organic molecules are polyfunctional, meaning they contain several reactive sites. wikipedia.org During a synthetic transformation, a reagent intended to react with one functional group may also react with another, leading to a mixture of products and a low yield of the desired compound. organicchemistrytutor.com For instance, hydroxyl groups are susceptible to oxidation, acylation, and substitution, and can interfere with reactions involving other parts of the molecule. wikipedia.org By temporarily converting a hydroxyl group into a less reactive ether or ester, its unwanted reactivity is suppressed. acs.org

Orthogonal Protecting Group Strategies in Polyfunctionalized Systems

In the synthesis of particularly complex molecules with multiple, similar functional groups, such as polyols or polypeptides, it is often necessary to differentiate between them. This is achieved through an orthogonal protecting group strategy. total-synthesis.com This powerful approach utilizes a set of protecting groups that can be removed under distinct and specific conditions, without affecting the others. fiveable.me

For example, a molecule might contain two different hydroxyl groups protected by two different ether-forming groups. One group might be cleaved under acidic conditions, while the other is removed by hydrogenolysis. fiveable.me This allows for the selective deprotection and subsequent reaction of one hydroxyl group while the other remains protected. This strategy provides chemists with precise control over the sequence of bond formation and is a cornerstone of modern synthetic chemistry, particularly in the synthesis of complex natural products, carbohydrates, and peptides. total-synthesis.comtandfonline.com The ability to selectively unmask one reactive site at a time is crucial for the construction of intricate molecular frameworks. total-synthesis.com

The Methoxymethoxy (MOM) Ether in Detail

The methoxymethoxy (MOM) group is a widely utilized acetal (B89532) for the protection of hydroxyl functions in organic synthesis. researchgate.net Its popularity stems from a favorable balance of stability and ease of cleavage, offering a versatile option for a wide range of synthetic challenges. fiveable.me

Methods for MOM Ether Formation: Scope and Limitations

The introduction of the MOM group, forming a MOM ether, can be accomplished through several methods. The most common approach involves the reaction of an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). researchgate.net Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the alcohol, followed by the addition of MOM-Cl. adichemistry.comresearchgate.net Another method utilizes dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst like phosphorus pentoxide (P2O5) or trifluoromethanesulfonic acid (TfOH). adichemistry.com

While these methods are broadly applicable, they do have limitations. The use of MOM-Cl requires careful handling as it is a potential carcinogen. organicchemistrytutor.comresearchgate.net Furthermore, the protection of sterically hindered or tertiary alcohols can sometimes be challenging and may require more forcing conditions or alternative reagents. adichemistry.com The acidic conditions used with dimethoxymethane may not be suitable for substrates containing other acid-sensitive functional groups. organicchemistrytutor.com

Table 1: Common Reagents for MOM Ether Formation

| Reagent | Base/Catalyst | Typical Solvent | Notes |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Widely used, mild conditions. |

| Chloromethyl methyl ether (MOM-Cl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | For alcohols that are difficult to protect. |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P2O5) | Chloroform | Anhydrous conditions are crucial. |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | May not be suitable for tertiary alcohols. adichemistry.com |

Reagents and Conditions for MOM Ether Deprotection

A key advantage of the MOM group is its susceptibility to cleavage under acidic conditions. fiveable.me This deprotection is typically achieved by treatment with mineral acids such as hydrochloric acid (HCl) in a protic solvent like methanol. adichemistry.com A variety of other acidic reagents can also be employed, including Lewis acids like lithium tetrafluoroborate (B81430) (LiBF4), dimethylboron bromide (Me2BBr), and titanium tetrachloride (TiCl4).

The choice of deprotection reagent and conditions can be tailored to the specific substrate and the presence of other functional groups. For molecules sensitive to strong acids, milder conditions can be employed. The development of selective deprotection methods is an active area of research, with new reagent systems continually being reported that offer improved chemoselectivity and milder reaction conditions. For instance, a combination of CBr4 and PPh3 has been shown to selectively cleave MOM ethers in the presence of other protecting groups.

Table 2: Selected Reagents for MOM Ether Deprotection

| Reagent | Solvent | Conditions | Notes |

|---|---|---|---|

| Hydrochloric acid (HCl) | Methanol | Reflux | A common and effective method. adichemistry.com |

| Pyridinium p-toluenesulfonate (PPTS) | Acetone/Water | Reflux | Mild acidic conditions. |

| Lithium tetrafluoroborate (LiBF4) | Acetonitrile/Water | Heating | A mild Lewis acid approach. |

| Trimethylsilyl triflate (TMSOTf) / 2,2'-bipyridyl | Acetonitrile | Room Temperature | For chemoselective deprotection of aromatic MOM ethers. total-synthesis.com |

| Zinc bromide (ZnBr2) / n-Propanethiol (n-PrSH) | Dichloromethane | Room Temperature | Rapid and selective deprotection. |

Comparative Stability and Selectivity of the MOM Group

The MOM group exhibits a useful stability profile, which underpins its widespread application. It is generally stable to a wide range of conditions, including basic, nucleophilic, and many oxidizing and reducing environments. adichemistry.com This robustness allows for a broad scope of chemical transformations to be performed on a MOM-protected molecule without affecting the masked hydroxyl group.

However, the MOM group is labile to acidic conditions, a property that is exploited for its removal. adichemistry.com Its stability is pH-dependent, being stable in a pH range of approximately 4 to 12. adichemistry.com This acid sensitivity means that it is not suitable for synthetic steps that require strong acidic conditions.

In comparison to other common hydroxyl protecting groups, the MOM group offers a distinct set of properties. For example, it is more stable to acidic conditions than tetrahydropyranyl (THP) ethers but less stable than benzyl (B1604629) (Bn) ethers. tandfonline.com Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are typically cleaved by fluoride (B91410) ions, providing an orthogonal deprotection strategy relative to the acid-labile MOM group. This allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, highlighting the importance of the MOM group in the context of orthogonal protection strategies. fiveable.me

Strategic Applications of 2-Methoxymethoxybenzyl Alcohol Derivatives

Derivatives of this compound serve as versatile intermediates in organic synthesis, enabling complex molecular constructions through their roles as precursors to protected benzylic bromides and as key components in sophisticated catalytic reactions. Their utility is particularly evident in the strategic assembly of intricate natural products.

Precursors in the Synthesis of Ortho-Methoxymethyl-Protected Benzylic Bromides

A primary application of this compound is its function as a starting material for the synthesis of ortho-methoxymethyl (MOM)-protected benzylic bromides. These bromides are valuable reagents in their own right, particularly for introducing the MOM-protected benzyl moiety into larger molecules. The transformation from the alcohol to the bromide can be achieved efficiently through a one-pot, three-step procedure.

This process typically involves the initial conversion of the alcohol to a better leaving group, followed by displacement with a bromide ion. A common sequence is mesylation of the alcohol, followed by a Finkelstein displacement reaction using a bromide source like lithium bromide. This method provides a direct and effective route to the desired benzylic bromide, which can then be used in subsequent synthetic steps without the need for purification of intermediate products.

Table 1: One-Pot Conversion of this compound to Benzylic Bromide

| Step | Reagent(s) | Purpose |

| 1 | Methanesulfonyl Chloride (MsCl), Triethylamine (Et₃N) | Conversion of the hydroxyl group to a mesylate, a good leaving group. |

| 2 | Lithium Bromide (LiBr) | In-situ displacement of the mesylate group to form the benzylic bromide (Finkelstein reaction). |

| 3 | Work-up | Isolation of the target ortho-methoxymethyl-protected benzylic bromide. |

This interactive table summarizes the key stages in the one-pot synthesis of ortho-methoxymethyl-protected benzylic bromides from this compound.

Role in Palladium-Catalyzed Intramolecular Cyclization Reactions

The ortho-methoxymethyl-protected benzylic bromides derived from this compound are instrumental in constructing cyclic molecular frameworks via palladium-catalyzed intramolecular cyclization reactions. These reactions are powerful tools for forming carbon-carbon bonds and assembling complex ring systems, which are common motifs in natural products and pharmaceuticals.

In a typical application, the benzylic bromide is used to alkylate a nucleophile, tethering the MOM-protected benzyl group to another part of the molecule. This newly formed substrate, often an aryl triflate, is then subjected to palladium catalysis. The palladium catalyst facilitates an intramolecular reaction, where the aryl group bonds to another part of the molecule (such as an alkene), leading to the formation of a new ring. The MOM group at the ortho position serves as a stable protecting group that can be removed later in the synthetic sequence. This strategy has been effectively employed in carbocyclization processes to create five- and six-membered rings.

Table 2: Application in Palladium-Catalyzed Cyclization

| Stage | Description | Key Intermediates |

| Substrate Synthesis | The benzylic bromide (derived from this compound) is used to synthesize a larger molecule containing an aryl triflate and a tethered alkene. | Aryl triflates with an alkene tether. |

| Catalytic Cycle | The substrate undergoes an intramolecular reaction catalyzed by a palladium complex. | (σ-aryl)palladium(II) intermediate. |

| Product Formation | A new carbocyclic ring is formed, yielding a complex polycyclic structure. | Fused ring systems (e.g., tricyclic or tetracyclic products). |

This interactive table outlines the role of this compound derivatives in palladium-catalyzed intramolecular cyclization reactions.

Integration into Total Synthesis of Complex Natural Products and Bioactive Molecules

The strategic use of this compound and its derivatives is crucial in the total synthesis of complex, biologically active molecules. The MOM-protected benzyl group is a robust protecting group for hydroxyl functionalities, stable under a variety of reaction conditions, yet readily removable when needed. This stability and versatility make it an excellent choice for multi-step syntheses where numerous chemical transformations are required.

An illustrative area where such protecting group strategies are vital is in the synthesis of alkaloids like (-)-Agelastatin A . This marine alkaloid possesses a dense, tetracyclic molecular framework and exhibits significant antitumor activity. The total synthesis of Agelastatin A and its analogues requires precise control of reactivity and stereochemistry across many steps. The use of protecting groups, such as the ortho-methoxymethyl benzyl ether, is essential to mask reactive sites while other parts of the molecule are being constructed. For instance, building the intricate cyclopentane (B165970) C-ring and the fused pyrrole-imidazole core of the agelastatin family necessitates a synthetic route that can tolerate various reagents and conditions. The MOM-protected benzyl group, derived from this compound, provides the necessary stability for hydroxyl groups during complex bond-forming and cyclization cascades, and can be selectively removed in later stages to reveal the final natural product structure.

Spectroscopic Characterization and Computational Studies of 2 Methoxymethoxybenzyl Alcohol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a profound insight into the molecular vibrations and functional groups present in 2-Methoxymethoxybenzyl alcohol.

Infrared (IR) Spectroscopic Features: O-H and C-O Stretching Frequencies

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is a strong, broad absorption band typically observed in the region of 3400-3300 cm⁻¹. This band is assigned to the O-H stretching vibration of the primary alcohol group. Its broad nature is a direct consequence of intermolecular hydrogen bonding between molecules in the condensed phase.

Another diagnostically significant region is between 1250 and 1000 cm⁻¹, where strong C-O stretching vibrations appear. Due to the presence of multiple, distinct C-O bonds (benzylic alcohol, aryl ether, and acetal), this region is expected to show a complex pattern of overlapping bands. The stretching vibration of the C-OH bond of the primary alcohol typically gives rise to a strong band around 1050-1030 cm⁻¹. The aryl-O stretching of the methoxymethyl ether group and the O-CH₂-O acetal (B89532) linkages contribute strong absorptions, generally appearing between 1150 and 1080 cm⁻¹.

Raman Spectroscopy: Aromatic Ring Modes and Alkyl Group Vibrations

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is dominated by signals from the aromatic ring. A strong, sharp band corresponding to the trigonal ring breathing mode of the benzene (B151609) ring is expected near 1000 cm⁻¹. Other characteristic aromatic C=C stretching vibrations typically appear as sharp signals in the 1600-1580 cm⁻¹ region.

Vibrations associated with the alkyl portions of the molecule, such as the C-H stretching and bending modes of the methoxy (B1213986) (-OCH₃) and methylene (B1212753) (-CH₂-) groups, are also present. The symmetric and asymmetric C-H stretching vibrations of these alkyl groups are expected in the 3000-2850 cm⁻¹ range, though they are generally weaker in Raman spectroscopy compared to aromatic C-H stretches which appear above 3000 cm⁻¹.

Vibrational Assignment and Interpretation of Characteristic Bands

A detailed assignment of the principal vibrational bands for this compound allows for a complete structural confirmation. The assignments are based on established group frequency correlations and theoretical calculations for similar molecules.

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy | Description |

| 3400-3300 | ν(O-H) | IR | Strong, broad band due to hydrogen-bonded alcohol O-H stretching. |

| 3100-3000 | ν(C-H) aromatic | IR, Raman | Medium to weak bands from the C-H stretching on the benzene ring. |

| 3000-2850 | ν(C-H) aliphatic | IR, Raman | Multiple medium bands from the -CH₂- and -OCH₃ groups. |

| 1600-1580 | ν(C=C) | IR, Raman | Strong to medium bands from aromatic ring stretching. |

| 1470-1450 | δ(C-H) | IR | Medium intensity bands from aliphatic C-H bending (scissoring). |

| 1250-1000 | ν(C-O) | IR | Strong, complex region with multiple C-O stretching bands from the alcohol and ether groups. |

| ~1000 | Ring Breathing | Raman | Strong, sharp band characteristic of the benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed structural information for this compound.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Integration

The ¹H NMR spectrum provides a distinct signature for each type of proton in the molecule. The aromatic region (δ 7.4-6.9 ppm) is expected to show a complex multiplet integrating to four protons, consistent with a 1,2-disubstituted benzene ring.

The two protons of the acetal group (-O-CH₂-O-) are chemically equivalent and deshielded by two adjacent oxygen atoms, resulting in a sharp singlet around δ 5.2 ppm. The methoxy protons (-OCH₃) also appear as a sharp singlet, typically further upfield around δ 3.5 ppm. The benzylic protons (-CH₂OH) are adjacent to both the aromatic ring and the hydroxyl group, and are expected to resonate as a singlet around δ 4.7 ppm. The hydroxyl proton (-OH) typically appears as a broad singlet whose chemical shift is variable and dependent on solvent and concentration.

| Proton Group | Integration | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aromatic (Ar-H) | 4H | 7.4 - 6.9 | Multiplet (m) |

| Acetal (-O-CH₂-O-) | 2H | ~5.2 | Singlet (s) |

| Benzylic (-CH₂OH) | 2H | ~4.7 | Singlet (s) |

| Methoxy (-OCH₃) | 3H | ~3.5 | Singlet (s) |

| Hydroxyl (-OH) | 1H | Variable | Broad Singlet (br s) |

Carbon (¹³C) NMR: Chemical Shifts and Quaternary Carbon Analysis

The ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to each unique carbon atom in this compound. The analysis of quaternary carbons is particularly important for confirming the substitution pattern of the benzene ring.

Two quaternary carbon signals are expected in the aromatic region. The carbon atom attached to the methoxymethoxy group (C2) is the most deshielded aromatic carbon, appearing around δ 156 ppm. The carbon atom bearing the hydroxymethyl group (C1) is expected around δ 134 ppm. The four aromatic CH carbons resonate between δ 130 and 115 ppm.

In the aliphatic region, the most downfield signal belongs to the acetal carbon (-O-CH₂-O-), which is highly deshielded and appears near δ 95 ppm. The benzylic carbon (-CH₂OH) is found around δ 62 ppm, and the methoxy carbon (-OCH₃) resonates around δ 56 ppm.

| Carbon Atom | Predicted Chemical Shift (δ ppm) | Description |

| C2 (Ar) | ~156 | Quaternary, attached to -OCH₂OCH₃ |

| C1 (Ar) | ~134 | Quaternary, attached to -CH₂OH |

| C3, C4, C5, C6 (Ar) | 130 - 115 | Aromatic CH carbons |

| -O-CH₂-O- | ~95 | Acetal carbon |

| -CH₂OH | ~62 | Benzylic carbon |

| -OCH₃ | ~56 | Methoxy carbon |

Deuterium (B1214612) Exchange Experiments for Hydroxyl Proton Identification

In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the identification of labile protons, such as those in hydroxyl (-OH) groups, can be challenging due to variability in their chemical shifts which are dependent on solvent, concentration, and temperature. hw.ac.uk A definitive method for assigning the hydroxyl proton signal is through deuterium exchange experiments, often referred to as a "D₂O shake". libretexts.orgnanalysis.com

This technique involves acquiring a standard ¹H NMR spectrum of the compound, in this case, this compound, dissolved in a suitable deuterated solvent like chloroform-d (B32938) (CDCl₃). Subsequently, a few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is recorded again. libretexts.org The acidic proton of the hydroxyl group rapidly exchanges with a deuteron (B1233211) from the D₂O. openochem.org

R-OH + D₂O ⇌ R-OD + HOD

Because deuterium (²H) does not resonate in the ¹H NMR frequency range, the original signal corresponding to the -OH proton disappears from the spectrum. openochem.org By comparing the spectra before and after the addition of D₂O, the peak that vanishes can be unequivocally identified as that of the hydroxyl proton. nanalysis.comlibretexts.org This method provides clear and unambiguous confirmation of the hydroxyl group's presence and its corresponding resonance in the spectrum. openochem.org

| Proton Type | Expected Chemical Shift (δ, ppm) Before D₂O | Expected Chemical Shift (δ, ppm) After D₂O | Reason for Change |

|---|---|---|---|

| Ar-H (Aromatic) | ~7.0-7.4 | ~7.0-7.4 | No change (non-exchangeable protons) |

| -O-CH₂-O- | ~5.2 | ~5.2 | No change (non-exchangeable protons) |

| -CH₂-OH (Benzylic) | ~4.7 | ~4.7 | No change (non-exchangeable protons) |

| -O-CH₃ | ~3.5 | ~3.5 | No change (non-exchangeable protons) |

| -CH₂-OH | Variable, broad singlet (~2.0-4.0) | Signal Disappears | Proton exchanges with deuterium |

Mass Spectrometry (MS) Fragmentation Analysis

Common Fragmentation Pathways: Alpha Cleavage and Dehydration

Mass spectrometry of alcohols typically reveals characteristic fragmentation patterns that are crucial for structure elucidation. libretexts.orgopenochem.org For this compound (molar mass: 168.19 g/mol ), the primary fragmentation pathways under electron ionization (EI) are expected to be alpha (α) cleavage and dehydration. libretexts.orgyoutube.com

Alpha Cleavage: This process involves the cleavage of a bond adjacent to the carbon atom bearing the hydroxyl group (the α-carbon). libretexts.org For benzyl (B1604629) alcohols, this can lead to the formation of a stable, resonance-stabilized cation. The most favorable alpha cleavage results in the loss of the largest possible radical. In the case of this compound, cleavage of the bond between the benzylic carbon and the aromatic ring would lead to the loss of the methoxymethoxy-substituted phenyl group, which is a common pathway. Another significant fragmentation for benzyl alcohols is the formation of the tropylium (B1234903) ion (m/z 91), a highly stable aromatic cation, following cleavage of the substituents from the benzylic carbon.

Dehydration: This is a characteristic fragmentation pathway for many alcohols, involving the elimination of a water molecule (H₂O, mass 18 amu). libretexts.orgyoutube.com This process results in the formation of a radical cation with a mass-to-charge ratio (m/z) that is 18 units less than that of the molecular ion (M⁺). libretexts.org For this compound, this would produce a peak at m/z 150 (168 - 18). The observation of an M-18 peak is often a strong indicator of an alcohol functional group. youtube.com

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

While nominal mass spectrometry provides integer mass values, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. uni-rostock.de This precision is critical for determining the exact elemental composition of a molecule. uni-rostock.de

Every isotope has a unique mass defect (the difference between its exact mass and its integer mass number). uni-rostock.de Consequently, the exact mass of a molecule is unique to its specific elemental formula. For this compound, the molecular formula is C₉H₁₂O₃. HRMS can distinguish its exact mass from other isomeric compounds or molecules with the same nominal mass but different elemental compositions (isobars). uni-rostock.de By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₃ |

| Nominal Mass | 168 amu |

| Calculated Monoisotopic (Exact) Mass | 168.078644 Da nih.govnih.gov |

Advanced Computational Chemistry Methodologies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. conicet.gov.aracs.org This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. nih.gov The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional conformation of the molecule. This optimized structure is crucial for subsequent calculations of molecular properties. acs.org

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-O (alcohol) | ~1.43 Å |

| Bond Length | O-H (alcohol) | ~0.97 Å |

| Bond Length | C-O (ether) | ~1.42 Å |

| Bond Angle | C-O-H (alcohol) | ~109° |

| Bond Angle | C-O-C (ether) | ~112° |

HOMO-LUMO Energy Gap and Charge Transfer Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energies of these orbitals (E_HOMO and E_LUMO) are calculated using DFT methods on the optimized geometry of the molecule. conicet.gov.ar

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). nih.gov This gap is a critical descriptor of the molecule's properties; a large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net Analysis of the HOMO-LUMO gap provides insights into the electronic transitions and the potential for intramolecular charge transfer within the molecule. conicet.gov.ar Visualizing the spatial distribution of the HOMO and LUMO surfaces reveals the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

| Parameter | Description |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. ossila.com |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO; indicates chemical reactivity and kinetic stability. ossila.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the chemical reactivity of a molecule. uni-muenchen.de It provides a three-dimensional visualization of the electrostatic potential mapped onto the electron density surface of a molecule. libretexts.org This map helps in identifying the regions of a molecule that are rich or poor in electrons, which in turn correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

The MEP map is color-coded to represent different electrostatic potential values. Typically, regions with a negative potential, indicating an abundance of electrons and a propensity to attract positively charged species, are colored in shades of red. wolfram.com These areas are indicative of nucleophilic sites. Conversely, regions with a positive potential, signifying a deficiency of electrons and an attraction for negatively charged species, are colored in shades of blue. wolfram.com These represent electrophilic sites. Green and yellow areas typically denote regions of neutral or intermediate potential. researchgate.net By analyzing the MEP map, chemists can gain insights into a molecule's reactivity, intermolecular interactions, and potential sites for hydrogen bonding. researchgate.net

A detailed literature search for specific research on the Molecular Electrostatic Potential (MEP) mapping of this compound did not yield any dedicated studies or published data tables. Therefore, a specific MEP map and a quantitative analysis of its electrophilic and nucleophilic regions for this particular compound cannot be provided at this time.

Simulation of Vibrational Spectra for Comparison with Experimental Data

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, is a powerful computational method used to complement and interpret experimental spectroscopic data. nih.gov Computational techniques, most notably Density Functional Theory (DFT), are employed to calculate the vibrational frequencies and intensities of a molecule's normal modes of vibration. nih.govtheaic.org These theoretical calculations provide a basis for the assignment of vibrational bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. theaic.org

The comparison between simulated and experimental spectra can confirm the molecular structure of a synthesized compound. nih.gov A good correlation between the calculated and observed vibrational frequencies and patterns provides strong evidence for the proposed structure. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and to achieve better agreement with experimental data. theaic.org

Advanced Synthetic Transformations and Chemical Derivatization of 2 Methoxymethoxybenzyl Alcohol

Ethers and Esters Formation

The primary alcohol group of 2-Methoxymethoxybenzyl alcohol is readily converted into ethers and esters, which are fundamental transformations for creating derivatives with altered physical, chemical, and biological properties.

Williamson Ether Synthesis and its Variants

The Williamson ether synthesis is a classical and widely utilized method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving a deprotonated alcohol (alkoxide) and an organohalide. wikipedia.orgbyjus.com

The general mechanism involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion. This alkoxide then attacks a primary alkyl halide, displacing the halide and forming the ether linkage. wikipedia.org For this compound, the synthesis begins with its conversion to the corresponding sodium or potassium alkoxide by treatment with a strong base such as sodium hydride (NaH) or potassium hydride (KH). This alkoxide then serves as the nucleophile.

Reaction Scheme:

Deprotonation: this compound is treated with a strong base (e.g., NaH) to form the sodium 2-methoxymethoxybenzyl alkoxide.

Nucleophilic Attack: The resulting alkoxide reacts with a primary alkyl halide (R-X, where X = Cl, Br, I) or a sulfonate ester (e.g., tosylate) in an SN2 reaction to yield the corresponding ether. byjus.commasterorganicchemistry.com

Due to the SN2 nature of the reaction, the alkylating agent should ideally be a methyl or primary halide to achieve the best results and avoid competing elimination reactions that are common with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com

| Alkylating Agent | Product | Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | 1-(Methoxymethyl)-2-((methoxymethoxy)methyl)benzene | NaH, THF, 0 °C to rt |

| Ethyl Bromide (CH₃CH₂Br) | 1-(Ethoxymethyl)-2-((methoxymethoxy)methyl)benzene | NaH, DMF, rt |

| Benzyl (B1604629) Bromide (BnBr) | 1-((Benzyloxy)methyl)-2-((methoxymethoxy)methyl)benzene | KH, THF, rt |

Alkoxymercuration-Demercuration for Ether Formation

Alkoxymercuration-demercuration is a two-step process used to synthesize ethers from an alkene and an alcohol. byjus.com This reaction pathway reliably produces the Markovnikov product, where the alkoxy group adds to the more substituted carbon of the double bond, without the carbocation rearrangements that can plague acid-catalyzed additions. masterorganicchemistry.comlibretexts.org

In this context, this compound acts as the alcohol nucleophile. The reaction is initiated by the reaction of an alkene with a mercury salt, typically mercuric acetate (B1210297) [Hg(OAc)₂], in this compound as the solvent or co-reagent. This forms a cyclic mercurinium ion intermediate. masterorganicchemistry.comstudy.com The alcohol then attacks the more substituted carbon of this intermediate, opening the ring to form an alkoxymercury compound. libretexts.orgucalgary.ca The final step is demercuration, where the carbon-mercury bond is reductively cleaved using sodium borohydride (B1222165) (NaBH₄), yielding the final ether product. byjus.comstudy.com

General Reaction Steps:

Alkoxymercuration: An alkene is treated with Hg(OAc)₂ in the presence of this compound.

Demercuration: The resulting organomercury intermediate is reduced with NaBH₄.

This method is particularly useful for synthesizing ethers where direct SN2 displacement is not feasible, such as those derived from secondary or tertiary alkyl groups attached to the oxygen.

| Alkene Substrate | Final Ether Product | Key Reagents |

|---|---|---|

| Propene | 2-((2-Methoxymethoxybenzyl)oxy)propane | 1. Hg(OAc)₂, this compound 2. NaBH₄ |

| Styrene | 1-Phenyl-1-((2-methoxymethoxybenzyl)oxy)ethane | 1. Hg(OAc)₂, this compound 2. NaBH₄ |

| 1-Methylcyclohexene | 1-Methyl-1-((2-methoxymethoxybenzyl)oxy)cyclohexane | 1. Hg(OAc)₂, this compound 2. NaBH₄ |

Esterification Reactions: With Carboxylic Acids and Acid Chlorides

Esterification is a fundamental reaction for converting alcohols into esters. This compound can be readily esterified using several standard methods.

Fischer Esterification (with Carboxylic Acids): The Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl group, which activates it for nucleophilic attack by the alcohol. masterorganicchemistry.com

Reaction with Acid Chlorides: A more reactive and often higher-yielding method for ester synthesis involves the reaction of an alcohol with an acid chloride (acyl chloride). libretexts.orgmasterorganicchemistry.com This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is generated. researchgate.net The high reactivity of the acid chloride allows the reaction to proceed rapidly, often at room temperature. The mechanism involves nucleophilic attack of the alcohol on the highly electrophilic carbonyl carbon of the acid chloride, followed by elimination of the chloride ion. libretexts.org

| Esterifying Agent | Ester Product | Typical Conditions | Method |

|---|---|---|---|

| Acetic Acid (CH₃COOH) | 2-(Methoxymethoxy)benzyl acetate | H₂SO₄ (cat.), heat | Fischer Esterification |

| Benzoic Acid (C₆H₅COOH) | 2-(Methoxymethoxy)benzyl benzoate | H₂SO₄ (cat.), heat | Fischer Esterification |

| Acetyl Chloride (CH₃COCl) | 2-(Methoxymethoxy)benzyl acetate | Pyridine, CH₂Cl₂, 0 °C to rt | Acylation |

| Benzoyl Chloride (C₆H₅COCl) | 2-(Methoxymethoxy)benzyl benzoate | Triethylamine, THF, 0 °C | Acylation |

Palladium-Catalyzed Functionalization of Benzylic Systems

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the alcohol group in this compound is not directly reactive in these cross-coupling reactions, it can be easily converted into a suitable leaving group (e.g., halide or triflate). This "activation" of the benzylic position transforms the molecule into a viable substrate for a range of palladium-catalyzed functionalizations.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

To participate in palladium-catalyzed cross-coupling, the benzylic alcohol must first be converted into a derivative such as 2-methoxymethoxybenzyl bromide or triflate. This creates the necessary electrophilic partner for the catalytic cycle.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The activated derivative, 2-methoxymethoxybenzyl bromide, can react with various alkenes in the presence of a palladium(0) catalyst and a base to introduce a vinyl group at the benzylic position. chem-station.com

Suzuki Reaction: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgharvard.edu This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org A derivative like 2-methoxymethoxybenzyl bromide can be coupled with various aryl or vinyl boronic acids using a palladium catalyst and a base to form diarylmethanes or allylbenzene (B44316) derivatives, respectively. rsc.org

Sonogashira Reaction: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The halogenated derivative of this compound can undergo coupling with terminal alkynes to produce substituted benzylic alkynes.

| Reaction Name | Coupling Partner | General Product Structure | Catalyst System |

|---|---|---|---|

| Heck | Styrene | Substituted Stilbene Derivative | Pd(OAc)₂, PPh₃, Et₃N |

| Suzuki | Phenylboronic Acid | Diarylmethane Derivative | Pd(PPh₃)₄, K₂CO₃ |

| Sonogashira | Phenylacetylene | Internal Alkyne Derivative | PdCl₂(PPh₃)₂, CuI, Et₃N |

Intramolecular Cyclization Reactions

Intramolecular reactions are highly efficient for constructing cyclic molecules. Derivatives of this compound, containing a suitably positioned reactive functional group, can undergo palladium-catalyzed intramolecular cyclizations to form new ring systems.

An example is the intramolecular Heck reaction. If a derivative of this compound is synthesized to contain an alkene tethered by a short chain, this substrate can undergo cyclization. libretexts.org For instance, converting the alcohol to a bromide and then attaching an allyloxy group elsewhere on the aromatic ring could create a precursor for an intramolecular Heck reaction, leading to the formation of a dihydrofuran or dihydropyran ring fused to the benzene (B151609) ring.

Similarly, an intramolecular version of the Williamson ether synthesis can occur if a derivative contains both the alcohol and a leaving group within the same molecule, leading to the formation of a cyclic ether. masterorganicchemistry.com This requires synthesizing a substrate where a haloalkyl chain is attached to the aromatic ring or the benzylic oxygen.

These cyclization strategies are powerful methods for the stereoselective synthesis of complex heterocyclic frameworks from relatively simple starting materials derived from this compound.

Insufficient Data to Generate a Comprehensive Article on "this compound"